REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[C:13]([OH:22])([C:18]([F:21])([F:20])[F:19])[C:14](OC)=[O:15])([O-])=O>C(OCC)(=O)C.C1COCC1.[Pd]>[NH2:10][C:8]1[CH:9]=[C:4]2[C:5]([C:13]([OH:22])([C:18]([F:21])([F:20])[F:19])[C:14](=[O:15])[NH:1]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
methyl 2-(2,4-dinitrophenyl)-3,3,3-trifluoro-2-hydroxypropanoate
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC)(C(F)(F)F)O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
350 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight under an atmosphere of H2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue obtained
|
Type
|
CUSTOM
|
Details
|
was partitioned between, dichloromethane (25 mL) and aqueous saturated NaHCO3 (15 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted dichloromethane (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (50-100% ethyl acetate/hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C(C(NC2=C1)=O)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.25 mmol | |
AMOUNT: MASS | 58 mg | |
YIELD: CALCULATEDPERCENTYIELD | 6.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |